(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine
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Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is an organic compound characterized by the presence of a benzodioxole ring and an ethylbenzylamine moiety
Mechanism of Action
- Indoles, such as those containing the 1,3-benzodioxol-5-ylmethyl moiety, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitumor agents .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-ethylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is unique due to the presence of the ethyl group on the benzylamine moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPODOWUMOAKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353347 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504432-21-7 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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